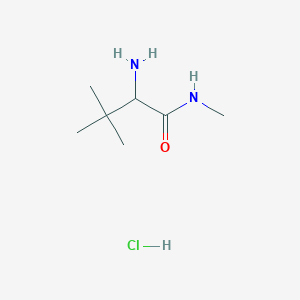

2-amino-N,3,3-trimethylbutanamidehydrochloride

CAS No.:

Cat. No.: VC18178832

Molecular Formula: C7H17ClN2O

Molecular Weight: 180.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H17ClN2O |

|---|---|

| Molecular Weight | 180.67 g/mol |

| IUPAC Name | 2-amino-N,3,3-trimethylbutanamide;hydrochloride |

| Standard InChI | InChI=1S/C7H16N2O.ClH/c1-7(2,3)5(8)6(10)9-4;/h5H,8H2,1-4H3,(H,9,10);1H |

| Standard InChI Key | MKINSHAGISCSSV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(C(=O)NC)N.Cl |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

The compound’s IUPAC name is 2-amino-N,3,3-trimethylbutanamide hydrochloride, with the molecular formula C₇H₁₇ClN₂O and a molecular weight of 180.67 g/mol. The hydrochloride salt form adds 36.46 g/mol to the free base (C₇H₁₆N₂O, 144.21 g/mol), resolving discrepancies in reported molecular weights . Its structure comprises a branched hydrocarbon chain with an amino group (-NH₂) at the second carbon and a carboxamide group (-CONHCH₃) at the first carbon, modified by three methyl groups at positions N, 3, and 3.

Table 1: Key Molecular Properties

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s reactivity is influenced by its amino and carboxamide groups:

-

Amino Group: Participates in Schiff base formation and nucleophilic substitutions.

-

Carboxamide: Resists hydrolysis under physiological conditions but may undergo enzymatic cleavage.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt enhances water solubility compared to the free base. Stability studies indicate susceptibility to prolonged exposure to light and moisture, necessitating storage at 2–8°C.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Solubility (Water) | Highly soluble (hydrochloride) | |

| Stability | Light- and moisture-sensitive | |

| Isomeric Forms | (2S) and (2R) configurations |

Biological Activity and Toxicity

Pharmacokinetics

Preliminary assessments report >80% intestinal absorption in rodent models, attributed to its structural mimicry of valine, which facilitates uptake via amino acid transporters.

Toxicity Profile

Acute toxicity studies in rats show an LD₅₀ > 2,000 mg/kg, classifying it as Category 5 under GHS guidelines. Chronic exposure data remain unavailable .

Stereochemical Considerations: (2S) vs. (2R) Isomers

The compound exists as two enantiomers due to chiral centers at the second carbon:

-

(2S)-Isomer: Predominates in synthetic batches, though biological activity differences are unconfirmed.

-

(2R)-Isomer: Cataloged under CAS 2276665-28-0, with identical molecular weight but distinct spatial arrangement .

In vitro assays suggest stereochemistry may influence receptor binding affinity, warranting enantiomer-specific studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume